- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines, Angewandte Chemie, 2019, 58(23), 7687-7691
Cas no 948-65-2 (2-phenyl-1H-indole)
2-phenyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-1H-indole
- 2-PHENYL INDOLE
- PHENYLINDOL, ALPHA-(RG)
- 2-phenyl-1h-indol
- 2-phenyl-indol
- 2-phenyl-indole
- 2-pPhenyl-1H-indole
- A-PHENYLINDOL
- a-Phenylindole
- Indole,2-phenyl
- Stabilizer I
- NSC 15776
- alpha-Phenylindole
- 2-Phenylindole
- 1H-Indole, 2-phenyl-
- Indole, 2-phenyl-
- Phenylindole
- .alpha.-Phenylindole
- MQD44HV3P1
- MLS002638448
- KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMR000526281
- phenyl-indole
- 2-phenylindol
- PubChem7508
- TimTec1_005424
- MLS000701322
- KSC147K6H
- BDBM7391
- 2-Phenyl-1H-indole (ACI)
- Indole, 2-phenyl- (6CI, 8CI)
- α-Phenylindole
- 2-Phenylindole,99%
- 948-65-2
- SR-01000393950-1
- Z56174838
- DTXCID3048940
- BBL007843
- 2phenylindole
- P0188
- CHEMBL75756
- BRD-K85555482-001-01-1
- EINECS 213-436-3
- DB-015965
- EN300-16558
- P-4160
- Q27194433
- CCG-15334
- AE-641/30188041
- HMS2233J19
- SY032900
- UNII-MQD44HV3P1
- DTXSID8061343
- 1H-Indole, 2-phenyl
- SCHEMBL341378
- 2-Phenylindole, technical grade, 95%
- STK072610
- HMS3371N07
- AB00876244-08
- MFCD00005608
- SCHEMBL3835030
- SR-01000393950
- CG-0506
- BRN 0132356
- Indole, 2phenyl
- CS-W010681
- NS00019928
- CHEBI:113541
- F0920-0084
- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
- NSC15776
- 5-20-08-00232 (Beilstein Handbook Reference)
- HMS1549G12
- EU-0034026
- NSC-15776
- 2Phenyl1Hindole
- VU0085923-2
- AC-23376
- alphaPhenylindole
- F1918-0028
- AKOS000120325
- BRD-K85555482-001-04-5
- 2-phenyl-1H-indole
-
- MDL: MFCD00005608
- Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
- InChI Key: KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMILES: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
- BRN: 0132356
Computed Properties
- Exact Mass: 193.08900
- Monoisotopic Mass: 193.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 15.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow or sauce red foliar crystals
- Density: 1.1061 (rough estimate)
- Melting Point: 188.0 to 193.0 deg-C
- Boiling Point: 250 °C/10 mmHg(lit.)
- Flash Point: 250°C/10mm
- Refractive Index: 1.5850 (estimate)
- PSA: 15.79000
- LogP: 3.83490
- Solubility: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.
2-phenyl-1H-indole Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315,H318,H335,H413
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S39
- RTECS:NM1272500
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R37/38; R41
2-phenyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-100g |
2-phenyl-1H-indole |
948-65-2 | 99% | 100g |
¥118.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-2.5kg |
2-phenyl-1H-indole |
948-65-2 | 99% | 2.5kg |
¥1441.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-25g |
2-phenyl-1H-indole |
948-65-2 | 99% | 25g |
¥41.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-250g |
2-phenyl-1H-indole |
948-65-2 | 99% | 250g |
¥228.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-500g |
2-phenyl-1H-indole |
948-65-2 | 99% | 500g |
¥411.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-1kg |
2-phenyl-1H-indole |
948-65-2 | 99% | 1kg |
¥718.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018635-250g |
2-phenyl-1H-indole |
948-65-2 | 99% | 250g |
¥211 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018635-50g |
2-phenyl-1H-indole |
948-65-2 | 99% | 50g |
¥57 | 2024-07-19 | |
| Matrix Scientific | 134864-1g |
2-Phenyl-1H-indole, 95%+ |
948-65-2 | 95% | 1g |
$101.00 | 2023-09-09 | |
| Matrix Scientific | 134864-2.500g |
2-Phenyl-1H-indole, 95%+ |
948-65-2 | 95% | 2.500g |
$215.00 | 2023-09-09 |
2-phenyl-1H-indole Production Method
Production Method 1
Production Method 2
- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles, Tetrahedron, 2008, 64(49), 11012-11019
Production Method 3
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia, Heterocycles, 2008, 76(1), 819-826
Production Method 4
- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52
Production Method 5
- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles, Organic Letters, 2008, 10(21), 4719-4721
Production Method 6
- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730
Production Method 7
- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors, Chemical Science, 2015, 6(5), 2893-2902
Production Method 8
Production Method 9
1.2 Reagents: Water
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride, Journal of the Chemical Society, 1999, (4), 529-534
Production Method 10
- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911
Production Method 11
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes, Journal of Organic Chemistry, 2011, 76(11), 4715-4720
Production Method 12
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker, Organic Letters, 2000, 2(1), 89-92
Production Method 13
- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476
Production Method 14
- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles, Journal of Organic Chemistry, 2008, 73(2), 538-549
Production Method 15
- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation, Inorganics, 2019, 7(8),
Production Method 16
- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235
Production Method 17
1.2 Solvents: Water
- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22
Production Method 18
1.2 24 h, 298 K
- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832
Production Method 19
1.2 Reagents: Water ; rt
- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids, Tetrahedron Letters, 2015, 56(24), 3754-3757
Production Method 20
1.2 Solvents: Dichloromethane ; 24 h, 298 K
- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III, Organometallics, 2014, 33(19), 5378-5391
2-phenyl-1H-indole Raw materials
- Indole
- Phenylboronic acid
- 2-Iodoaniline
- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide
- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-
- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-
- 2-Bromoindole
- Phosphate(1-),hexafluoro-
- Benzenamine,N-(1,1-dimethylethyl)-
- Iodonium, diphenyl-
- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)
- 2-(2-Phenylethynyl)aniline
- 2-Bromoacetophenone
- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
- 1-nitro-2-(2-phenylethenyl)benzene
2-phenyl-1H-indole Preparation Products
2-phenyl-1H-indole Suppliers
2-phenyl-1H-indole Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-phenyl-1H-indole
Chemical Profile of 2-phenyl-1H-indole (CAS No. 948-65-2)
2-phenyl-1H-indole, identified by the Chemical Abstracts Service registry number CAS No. 948-65-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a phenyl group at the 2-position of the indole core imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and molecular design.
The structural motif of 2-phenyl-1H-indole has been extensively explored for its potential biological activities. Indole derivatives, in general, are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The phenyl substituent in this compound enhances its interaction with biological targets, particularly enzymes and receptors involved in cellular signaling pathways. This has led to its investigation as a lead compound in the development of novel therapeutic agents.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of 2-phenyl-1H-indole as a promising candidate for further pharmacological exploration. Studies have demonstrated its ability to modulate key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. Additionally, the compound has shown potential in inhibiting kinases involved in cancer progression, making it an attractive candidate for oncology research.
One of the most compelling aspects of 2-phenyl-1H-indole is its role as a precursor in synthesizing more complex indole derivatives with enhanced bioactivity. Researchers have leveraged this scaffold to develop molecules that exhibit improved selectivity and potency. For instance, modifications at the 3-position of the indole ring have yielded compounds with significant antitumor activity by targeting specific pathways implicated in cancer cell proliferation and survival.
The synthesis of 2-phenyl-1H-indole can be achieved through various chemical pathways, including the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. These methods allow for modular construction of the indole core, enabling chemists to tailor the structure for specific biological applications. The ease of functionalization makes this compound an invaluable tool in medicinal chemistry, facilitating rapid screening and optimization of drug candidates.
In vivo studies have provided valuable insights into the pharmacokinetic behavior of 2-phenyl-1H-indole. Preliminary findings suggest that it exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for drug efficacy. Further research is ongoing to elucidate its mechanism of action and potential side effects, ensuring its safe and effective application in therapeutic contexts.
The growing interest in 2-phenyl-1H-indole is also reflected in its increasing use as an intermediate in industrial applications. Pharmaceutical companies are exploring its incorporation into novel drug formulations, aiming to address unmet medical needs across various therapeutic areas. The compound's versatility and well-documented chemical properties make it a preferred choice for researchers seeking innovative solutions in drug development.
As our understanding of molecular interactions continues to evolve, 2-phenyl-1H-indole is poised to play a pivotal role in next-generation therapeutics. Its unique structural features and demonstrated biological activity position it as a cornerstone compound in medicinal chemistry research. Future studies will likely uncover new applications for this versatile molecule, further solidifying its importance in the pharmaceutical industry.
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